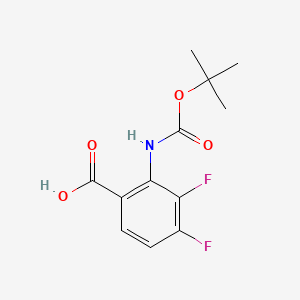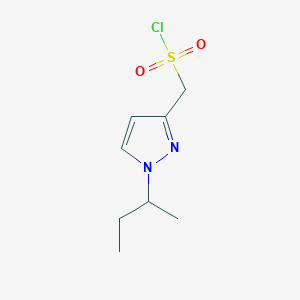
(1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride is an organic compound featuring a pyrazole ring substituted with a sec-butyl group and a methanesulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sec-butyl Group: The sec-butyl group can be introduced via alkylation of the pyrazole ring using sec-butyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the alkylated pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The methanesulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Reagent: Employed in various organic reactions to introduce the methanesulfonyl group.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its reactive sulfonyl chloride group.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride primarily involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or modifying protein function. The pyrazole ring may also interact with biological targets through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
(1-Butyl-1h-pyrazol-3-yl)methanesulfonyl chloride: Similar structure but with a butyl group instead of a sec-butyl group.
(1-(Tert-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride: Contains a tert-butyl group, which may affect its steric properties and reactivity.
(1-Methyl-1h-pyrazol-3-yl)methanesulfonyl chloride: Features a methyl group, leading to different steric and electronic effects.
Uniqueness
The presence of the sec-butyl group in (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride imparts unique steric and electronic properties, potentially influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C8H13ClN2O2S |
|---|---|
分子量 |
236.72 g/mol |
IUPAC名 |
(1-butan-2-ylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-7(2)11-5-4-8(10-11)6-14(9,12)13/h4-5,7H,3,6H2,1-2H3 |
InChIキー |
JWZRDUHFHHNSLH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C=CC(=N1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
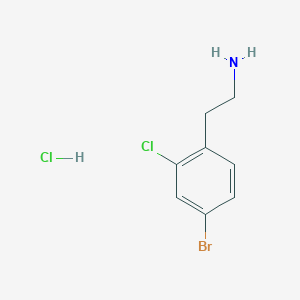
![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
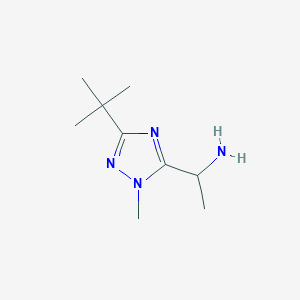
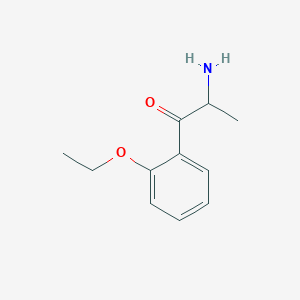
![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
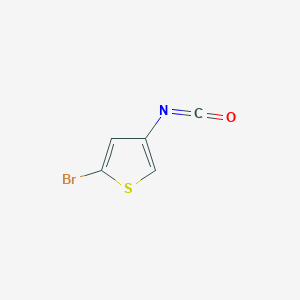
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

